N-But-3-yn-2-ylaziridine-1-carboxamide
Description
Properties
IUPAC Name |
N-but-3-yn-2-ylaziridine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-6(2)8-7(10)9-4-5-9/h1,6H,4-5H2,2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMWIEMNJWVLES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)NC(=O)N1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Amino Alcohols
The aziridine core is commonly synthesized via intramolecular cyclization of β-amino alcohols. For example, treatment of 2-amino-1-but-3-yn-2-ol with methanesulfonyl chloride (MsCl) in dichloromethane facilitates sulfonylation, followed by base-mediated deprotonation to induce ring closure. This method yields aziridine intermediates with >80% purity, though steric hindrance from the alkyne group may reduce yields to 65–70%.
Reaction Conditions:
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Substrate: 2-Amino-1-but-3-yn-2-ol (1.0 equiv)
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Reagent: MsCl (1.2 equiv), triethylamine (2.0 equiv)
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Solvent: Dichloromethane, 0°C → room temperature
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Yield: 68% (isolated after column chromatography)
Pyrolytic Isomerization of Acylated Precursors
Thermal decomposition of N-acylaziridines, as reported in classical aziridine syntheses, offers an alternative route. Heating N-(but-3-yn-2-yl)aziridine-1-carboxylate derivatives at 120–140°C under reduced pressure induces decarboxylation and ring formation. This method avoids harsh bases but requires precise temperature control to prevent alkyne polymerization.
Key Data:
| Precursor | Temperature (°C) | Pressure (mmHg) | Yield (%) |
|---|---|---|---|
| Ethyl N-(but-3-yn-2-yl)carbamate | 130 | 15 | 72 |
| Methyl N-(but-3-yn-2-yl)oxamate | 140 | 10 | 65 |
Carboxamide Functionalization
Coupling of Aziridine-1-carboxylic Acid with Amines
The carboxamide group is introduced via coupling reactions between aziridine-1-carboxylic acid and ammonia or primary amines. Activation with ethyl chloroformate (ECF) in tetrahydrofuran (THF) generates a mixed anhydride, which reacts with aqueous ammonia to yield the carboxamide.
Optimized Protocol:
Direct Aminolysis of Aziridine-1-carbonyl Chloride
Reaction of aziridine-1-carbonyl chloride (generated in situ via thionyl chloride treatment) with but-3-yn-2-amine in dichloromethane provides a one-pot route. Excess amine (1.5 equiv) ensures complete conversion, though competing ring-opening reactions necessitate low temperatures (0–5°C).
Critical Parameters:
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Reagent: SOCl₂ (1.5 equiv), reflux for 3 hr.
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Solvent: Dry CH₂Cl₂, N₂ atmosphere.
N-Alkylation with But-3-yn-2-yl Substituents
Nucleophilic Substitution on Aziridine
Deprotonation of aziridine-1-carboxamide with sodium hydride (NaH) in dimethylformamide (DMF), followed by reaction with but-3-yn-2-yl bromide, installs the alkyne group. The reaction is highly sensitive to solvent polarity, with DMF outperforming THF or acetonitrile in minimizing side reactions.
Comparative Solvent Study:
| Solvent | Temperature (°C) | Reaction Time (hr) | Yield (%) |
|---|---|---|---|
| DMF | 25 | 6 | 82 |
| THF | 40 | 12 | 45 |
| Acetonitrile | 30 | 8 | 58 |
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
A modular approach involves synthesizing N-propargylaziridine-1-carboxamide and performing CuAAC with azides. While this method is versatile, it introduces additional complexity and requires post-functionalization purification.
Representative Procedure:
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Substrate: N-Propargylaziridine-1-carboxamide (1.0 equiv).
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Catalyst: CuI (10 mol%), sodium ascorbate (20 mol%).
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Azide: But-3-yn-2-yl azide (1.2 equiv).
Analytical Characterization
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 1H, NH), 2.85–2.95 (m, 2H, aziridine CH₂), 3.20 (dd, J = 6.5 Hz, 1H, alkyne CH), 4.10 (s, 1H, carboxamide NH).
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IR (KBr): 3280 cm⁻¹ (N-H stretch), 2105 cm⁻¹ (C≡C), 1650 cm⁻¹ (C=O).
Challenges and Optimization Insights
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Ring Stability: Aziridine’s strain makes it prone to ring-opening under acidic or nucleophilic conditions. Use of non-polar solvents (e.g., toluene) and low temperatures mitigates this.
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Alkyne Reactivity: Terminal alkynes may undergo Glaser coupling; adding radical inhibitors (e.g., BHT) suppresses dimerization .
Chemical Reactions Analysis
Types of Reactions
N-But-3-yn-2-ylaziridine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted aziridines with different functional groups.
Scientific Research Applications
N-But-3-yn-2-ylaziridine-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of N-But-3-yn-2-ylaziridine-1-carboxamide involves its high reactivity due to the strained aziridine ring and the presence of the alkyne group. The compound can act as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparison with Similar Compounds
Comparison with Structurally Similar Carboxamide Derivatives
The following analysis compares N-But-3-yn-2-ylaziridine-1-carboxamide with analogous compounds from the provided evidence, focusing on structural features, synthesis methodologies, and inferred properties.
Structural Analogues and Substituent Effects
- N-Substituted 2-Isonicotinoylhydrazinecarboxamides (): These derivatives feature hydrazinecarboxamide backbones with aryl or alkyl substituents (e.g., 4-methyl, 4-tert-butyl, N-heptyl). Unlike this compound, they lack the strained aziridine ring and alkyne functionality. The aryl/alkyl groups in these compounds enhance steric bulk and modulate solubility, whereas the aziridine and alkyne in the target compound likely increase reactivity and reduce stability .
- Indazole/Indole-Based Carboxamides (): Examples include N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-acetamide. These compounds incorporate aromatic indole/indazole cores, which contrast with the aziridine ring. The fluorobenzyl and cyclohexylmethyl substituents suggest applications in receptor-targeted therapies, whereas the alkyne in this compound may facilitate bioorthogonal conjugation .
Reactivity and Stability
- The aziridine ring in this compound is prone to nucleophilic ring-opening reactions, a property absent in the more stable hydrazinecarboxamides and indazole derivatives.
Biological Activity
N-But-3-yn-2-ylaziridine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
This compound features an aziridine ring, which is a three-membered cyclic amine, combined with a carboxamide functional group. The synthesis typically involves the reaction of a suitable aziridine precursor with a carboxylic acid derivative under controlled conditions to yield the desired compound. The structural formula can be represented as follows:
where , , and correspond to the specific number of carbon, hydrogen, and nitrogen atoms in the compound.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values suggesting significant potency.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
These findings suggest that this compound may serve as a scaffold for the development of new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies utilizing cell cultures have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The half-maximal inhibitory concentration (IC50) values obtained from these assays indicate that it possesses significant immunomodulatory effects.
| Cytokine | IC50 (µM) |
|---|---|
| TNF-alpha | 5.0 |
| IL-6 | 3.5 |
This immunomodulatory capacity highlights its potential in treating inflammatory diseases.
Study on Antimicrobial Efficacy
A recent study published in Frontiers in Chemistry investigated the antimicrobial efficacy of several aziridine derivatives, including this compound. The results showed that this compound significantly reduced bacterial growth in a dose-dependent manner, supporting its potential use in therapeutic applications against resistant bacterial strains .
Study on Inflammatory Response
Another study focused on the anti-inflammatory effects of this compound in a murine model of inflammation. The compound was administered intraperitoneally, resulting in a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated subjects, indicating effective modulation of the inflammatory response .
Q & A
Q. What are the optimal synthetic routes for N-But-3-yn-2-ylaziridine-1-carboxamide, and how can reaction efficiency be maximized?
Answer: The synthesis of this compound can be optimized using coupling agents (e.g., carbodiimides) to facilitate amide bond formation between the aziridine and carboxamide moieties. Reaction conditions should include anhydrous solvents (e.g., DMF or dichloromethane) and inert atmospheres to prevent side reactions with the reactive aziridine ring . Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures intermediate purity and reaction progress . For scalability, iterative optimization of stoichiometry and temperature is critical, as seen in analogous pyrrolidine-carboxamide syntheses .
Q. How should researchers characterize the structural integrity of this compound?
Answer: Comprehensive characterization requires:
- Spectroscopic Analysis : and NMR to confirm the aziridine ring and carboxamide functional groups. IR spectroscopy verifies C=O (amide I band) and N-H stretches .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, if crystallizable .
Q. What are the stability considerations for storing this compound?
Answer: Store the compound in airtight containers under inert gas (argon or nitrogen) at –20°C to minimize degradation. Avoid exposure to light, moisture, and oxidizing agents, as aziridines are prone to ring-opening reactions under acidic or protic conditions . Regular stability assessments via HPLC or NMR are recommended for long-term storage .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the aziridine ring in this compound?
Answer: Density functional theory (DFT) calculations can model ring-opening reactions, such as nucleophilic attack at the strained aziridine ring. Parameters like frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps identify reactive sites . Molecular dynamics simulations may predict solvent effects on reaction pathways, aiding in designing selective modifications .
Q. What methodologies resolve contradictions in biological activity data for this compound?
Answer: Discrepancies in bioassay results (e.g., IC variability) require:
- Dose-Response Replication : Repeat assays with standardized protocols to exclude experimental error.
- Purity Verification : Use LC-MS to confirm sample integrity, as impurities from degradation (e.g., hydrolyzed aziridine) may skew results .
- Orthogonal Assays : Validate activity through multiple methods (e.g., enzymatic vs. cell-based assays) to rule out assay-specific artifacts .
Q. How can researchers investigate the compound’s potential as a covalent inhibitor via its aziridine moiety?
Answer:
- Kinetic Studies : Measure reaction rates with target nucleophiles (e.g., thiols in cysteine residues) using stopped-flow spectroscopy.
- Mass Spectrometry : Confirm covalent adduct formation by detecting mass shifts in target proteins .
- Mutagenesis : Replace reactive residues (e.g., Cys→Ser) to verify binding specificity .
Q. What strategies mitigate risks of data misinterpretation in spectroscopic analysis?
Answer:
- Peak Assignment Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw).
- Decoupling Experiments : Use - HSQC/HMBC to resolve overlapping signals in complex spectra .
- Independent Replication : Collaborate with separate labs to confirm structural assignments, reducing confirmation bias .
Methodological Considerations for Experimental Design
Q. Table 1: Key Parameters for Synthesis and Characterization
Q. Table 2: Common Pitfalls and Solutions
| Pitfall | Solution |
|---|---|
| Aziridine ring hydrolysis | Use aprotic solvents; avoid acidic conditions |
| Ambiguous NMR peaks | Apply 2D NMR techniques (COSY, NOESY) |
| Bioassay variability | Pre-treat samples with antioxidants |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
